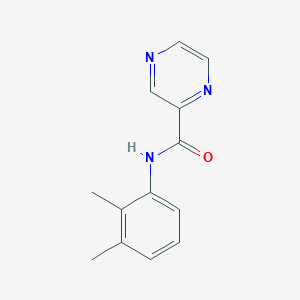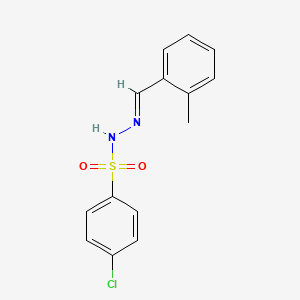
N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide belongs to a broader class of chemicals known for their varied applications, including organic light-emitting diodes (OLEDs), pharmaceuticals, and materials science. Pyrazine derivatives, in particular, have attracted attention due to their electronic and photophysical properties, which are useful in optoelectronic devices and as bioactive compounds in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazine derivatives often involves catalytic reactions and coupling processes. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives has been synthesized through a two-fold reaction under standard Sonogashira conditions, showcasing the adaptability of pyrazine cores for functionalization (Zhao et al., 2004). Similarly, pyrazine carboxamides and their derivatives are typically synthesized from pyrazine dicarboxylic anhydrides reacting with various amines, demonstrating a versatile approach for introducing different functional groups (Naredla et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives reveals a planar geometry that facilitates π-π stacking and hydrogen bonding, contributing to their crystalline stability and potential for supramolecular assembly. For example, detailed X-ray analysis and vibrational spectroscopy have been used to elucidate the structure of related compounds, highlighting the role of N—H⋯O and C—H⋯O interactions in their solid-state organization (Sasan et al., 2008).
Chemical Reactions and Properties
Pyrazine carboxamides undergo various chemical reactions, including condensation with aminoacetophenones and reactions with electrophilic and nucleophilic reagents. These reactions enable the synthesis of a wide range of derivatives with diverse biological and chemical properties (El-Wahab et al., 2006). The presence of the pyrazine core and carboxamide group significantly influences their reactivity, allowing for the design of compounds with specific functionalities.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Several studies focus on the synthesis of novel compounds and their biological evaluation. For example, novel benzenesulfonamide derivatives have been synthesized and shown to exhibit in vitro antitumor activity against specific cell lines, highlighting the potential of pyrazine derivatives in cancer research (Fahim & Shalaby, 2019). This suggests that N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide could be explored for its antitumor properties.
Material Science and Chemical Properties
Research into the synthesis and optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives indicates interest in pyrazine derivatives for applications in material science, particularly for light-emitting devices (Zhao et al., 2004). This suggests potential research avenues for N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide in the development of new materials with electronic or photonic applications.
Antimicrobial and Pharmacological Activities
The antimicrobial evaluation of pyrazole derivatives, including their synthesis and structural activity relationships, has been a subject of study, indicating the potential use of these compounds in developing new antimicrobial agents (Sharshira & Hamada, 2012). This implies that N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide could also be investigated for antimicrobial properties.
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-4-3-5-11(10(9)2)16-13(17)12-8-14-6-7-15-12/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQJXYOKWJITMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NC=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)
![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)
![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)
![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)
